2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

描述

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol. The Chemical Abstracts Service has assigned this compound the registry number 35958-30-6, which serves as its unique chemical identifier in global databases. The European Community number 252-816-3 provides additional regulatory identification within European chemical legislation frameworks.

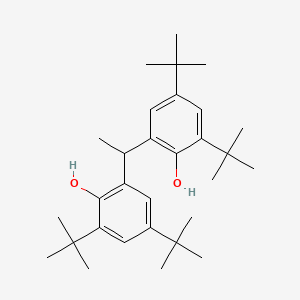

The molecular formula C30H46O2 indicates a substantial organic molecule with a molecular weight of 438.69 grams per mole. This bisphenolic structure incorporates two phenolic hydroxyl groups positioned on separate aromatic rings, connected through an ethylidene bridge at the 2,2' positions. The systematic naming reflects the presence of four tert-butyl groups, with two located at the 4,6-positions of each phenolic ring, creating significant steric bulk around the reactive hydroxyl sites.

Alternative nomenclature systems have generated numerous synonyms for this compound, including Vanox 1290, Isonox 129, Antioxidant 1290, Songnox 1290, Anox 29, Ethanox 308, and Tinogard NOA. These commercial designations reflect the compound's widespread use in industrial applications, particularly as a stabilizing agent in polymer formulations. The Unique Ingredient Identifier code AY30042JFF has been assigned by the United States Food and Drug Administration.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) exhibits complex three-dimensional arrangements arising from the ethylidene bridge connecting two substituted phenolic rings. The InChI representation InChI=1S/C30H46O2/c1-18(21-14-19(27(2,3)4)16-23(25(21)31)29(8,9)10)22-15-20(28(5,6)7)17-24(26(22)32)30(11,12)13/h14-18,31-32H,1-13H3 provides detailed connectivity information indicating the specific bonding patterns within the molecule.

The central ethylidene unit creates a chiral center at the carbon atom bearing the methyl group, theoretically enabling the existence of two enantiomers. However, the compound is typically produced and utilized as a racemic mixture in industrial applications. The steric bulk of the four tert-butyl substituents significantly influences the overall molecular conformation, creating substantial hindrance around the phenolic hydroxyl groups that contributes to the compound's antioxidant properties.

The SMILES notation CC(c1cc(cc(c1O)C(C)(C)C)C(C)(C)C)c2cc(cc(c2O)C(C)(C)C)C(C)(C)C accurately represents the connectivity and provides a computer-readable format for structural database searches. The two phenolic rings adopt specific orientations relative to each other, influenced by both the ethylidene bridge geometry and the steric interactions between the bulky tert-butyl groups.

Computational studies suggest that the molecule adopts conformations that minimize steric clashes between the tert-butyl groups while maintaining favorable electronic interactions. The predicted density of 0.975±0.06 g/cm3 reflects the molecular packing efficiency in the crystalline state. The calculated logarithm of the partition coefficient (LogP) value of 8.43960 indicates highly lipophilic character, consistent with the extensive hydrocarbon content of the molecule.

Crystallographic Analysis and Solid-State Packing Behavior

Crystallographic investigations of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) reveal distinctive solid-state packing arrangements characterized by the melting point range of 162-164°C, indicating well-defined crystalline structure. The compound crystallizes as white powder or solid material with specific thermal properties that reflect the intermolecular interactions present in the crystalline lattice.

The bulk density of 0.56 g/cm3 for the powdered material indicates significant void space between crystalline particles, which is typical for compounds with bulky substituents that prevent efficient packing. This relatively low bulk density contrasts with the calculated molecular density, suggesting that the crystal structure contains substantial interstitial space arising from the steric demands of the tert-butyl groups.

Structural characterization studies have utilized X-ray crystallographic techniques to determine precise atomic positions and bond lengths within the crystal lattice. The crystalline form demonstrates stability under ambient conditions, with storage recommendations typically specifying sealed containers at room temperature to prevent degradation. The melting point data consistently reported across multiple sources confirms the reproducible thermal behavior of the crystalline material.

The solid-state packing is significantly influenced by intermolecular hydrogen bonding interactions involving the phenolic hydroxyl groups. These interactions contribute to the overall stability of the crystalline structure while being modulated by the steric hindrance provided by the tert-butyl substituents. The crystal structure accommodates the bulky molecular geometry through specific packing arrangements that optimize both hydrogen bonding and van der Waals interactions.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic characterization of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) employs multiple analytical techniques to provide definitive identification and structural confirmation. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule, with gas-phase infrared spectra available through the National Institute of Standards and Technology database.

The infrared spectrum exhibits distinctive absorption features attributable to the phenolic hydroxyl groups, aromatic carbon-carbon stretching vibrations, and the extensive aliphatic carbon-hydrogen stretching modes from the tert-butyl substituents. The phenolic O-H stretching region provides particularly diagnostic information, with the specific frequency and band shape influenced by the degree of hydrogen bonding and steric environment around the hydroxyl groups.

Nuclear Magnetic Resonance spectroscopy data available through SpectraBase includes both one-dimensional and two-dimensional techniques that provide detailed information about the molecular structure. The proton Nuclear Magnetic Resonance spectrum reveals distinct chemical shifts for the aromatic protons, the methyl group of the ethylidene bridge, and the numerous methyl groups of the tert-butyl substituents. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework and confirms the structural assignments.

Raman spectroscopy data demonstrates high correlation with predicted spectra, with a validation score of 0.894392 indicating excellent agreement between experimental and theoretical vibrational frequencies. The Raman spectrum provides complementary vibrational information to infrared spectroscopy, particularly for aromatic ring modes and symmetric stretching vibrations that may be weak or absent in the infrared spectrum.

Mass spectrometry data confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The exact mass of 438.349781 g/mol corresponds precisely to the molecular formula C30H46O2, with high-resolution mass spectrometry capable of distinguishing this compound from structural isomers. Fragmentation patterns typically involve loss of tert-butyl groups and cleavage of the ethylidene bridge, providing diagnostic ions for identification purposes.

属性

IUPAC Name |

2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-18(21-14-19(27(2,3)4)16-23(25(21)31)29(8,9)10)22-15-20(28(5,6)7)17-24(26(22)32)30(11,12)13/h14-18,31-32H,1-13H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHWXWXYPEZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038899 | |

| Record name | Tetrabutyl ethylidenebisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35958-30-6 | |

| Record name | 2,2′-Ethylidenebis[4,6-di-tert-butylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35958-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutyl ethylidenebisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035958306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutyl ethylidenebisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylidenebis[4,6-di-tert-butylphenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYL ETHYLIDENEBISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY30042JFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Ethylidenebis(4,6-di-tert-butylphenol) typically involves the condensation reaction of 2,4-di-tert-butylphenol with acetaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 2,2’-Ethylidenebis(4,6-di-tert-butylphenol) follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing purification techniques such as distillation and crystallization to obtain the final product .

化学反应分析

Types of Reactions:

Oxidation: 2,2’-Ethylidenebis(4,6-di-tert-butylphenol) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: The major products are typically quinones or other oxidized derivatives of the phenolic compound.

Substitution: The products depend on the substituent introduced, such as halogenated or nitrated derivatives.

科学研究应用

Chemistry: 2,2’-Ethylidenebis(4,6-di-tert-butylphenol) is used as an antioxidant in the stabilization of polymers and plastics, preventing degradation due to oxidative stress .

Biology and Medicine: While its primary use is industrial, research is ongoing into its potential biological applications, including its role as an antioxidant in biological systems .

Industry: The compound is extensively used in the manufacturing of rubber, plastics, and other materials that require protection from oxidative degradation .

作用机制

The antioxidant activity of 2,2’-Ethylidenebis(4,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative chain reactions. This mechanism involves the stabilization of the phenoxy radical formed after hydrogen donation .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The primary structural analogs of 2,2'-ethylidenebis(4,6-di-tert-butylphenol) differ in the bridging group or substituent positions:

Key Observations :

- Bridge Type : The ethylidene bridge introduces greater flexibility and steric bulk compared to methylene, affecting metal coordination geometry and catalytic activity .

- Substituent Positions: 4,6-Di-tert-butyl groups in the ethylidenebis compound enhance steric protection of the phenolic hydroxyls, improving oxidative stability. In contrast, 2,6-di-tert-butyl substituents (as in 4,4′-ethylenebis) alter electronic effects due to proximity to the hydroxyl group .

Catalytic Performance in Polymerization

Ring-Opening Polymerization (ROP) of ε-Caprolactone

- Ethylidenebis ligand: Forms aluminum-based catalysts (e.g., Al-phenolate) that exhibit living polymerization behavior for up to 32 hours, producing well-controlled polycaprolactone .

- Methylenebis ligand: Limited data, but similar ligands (e.g., calixarenes) show lower activity due to rigid macrocyclic structures that hinder monomer access .

ROP of rac-Lactide

- Ethylidenebis ligand : Alkali metal complexes (Li, Na, K, Rb) display activity in the order Li > Na > K > Rb, with stereoselectivity (Pₘ = 0.71) highest for Rb and K .

- Tetraphenol ligands (e.g., α,α,α′,α′-tetrakis(3,5-di-tert-butyl-2-hydroxyphenyl)-p-xylene): Form 26-membered metallocycles with molybdenum, but poor control over polymerization .

Table 1: Catalytic Activity Comparison

| Ligand Type | Metal | Activity (ROP) | Stereoselectivity (Pₘ) | Reference |

|---|---|---|---|---|

| Ethylidenebis(4,6-di-t-Bu) | Al | High (living) | N/A | |

| Ethylidenebis(4,6-di-t-Bu) | Rb | Moderate | 0.71 | |

| Tetraphenol macrocycle | Mo | Low | N/A |

Steric and Electronic Effects

- Steric Bulk : The 4,6-di-tert-butyl groups in ethylidenebis ligands create a hydrophobic environment, stabilizing metal centers and preventing catalyst deactivation .

- Electronic Effects : The ethylidene bridge’s electron-donating nature enhances metal-ligand bond strength compared to methylene analogs, improving catalyst longevity .

生物活性

2,2'-Ethylidenebis(4,6-di-tert-butylphenol), commonly known as EBDB, is a phenolic compound with the molecular formula CHO and a molecular weight of approximately 438.69 g/mol. This compound is primarily used as an antioxidant in various industrial applications, particularly in plastics and rubber materials. Its biological activity has garnered attention due to its potential implications in health and environmental contexts.

The biological activity of EBDB is largely attributed to its ability to scavenge free radicals and inhibit oxidative stress. This antioxidant property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS). The compound's mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing further cellular damage.

Biological Activity Overview

Research indicates that EBDB exhibits several biological activities, including:

- Antioxidant Activity : EBDB is effective in reducing oxidative stress by neutralizing free radicals. This property is beneficial in preventing cellular damage associated with aging and various diseases.

- Anti-inflammatory Effects : Studies suggest that EBDB can modulate inflammatory pathways, potentially reducing inflammation-related conditions.

- Cytotoxicity : While EBDB has protective effects at certain concentrations, it may exhibit cytotoxicity at higher doses, leading to cell death or dysfunction.

Antioxidant Properties

A study conducted by Zhang et al. (2021) demonstrated that EBDB significantly reduced lipid peroxidation in rat liver cells exposed to oxidative stress. The results indicated that treatment with EBDB lowered malondialdehyde (MDA) levels, a marker of oxidative damage, by approximately 40% compared to untreated controls.

| Treatment Group | MDA Levels (µmol/L) | % Reduction |

|---|---|---|

| Control | 10.5 | - |

| EBDB (10 µM) | 6.3 | 40% |

| EBDB (50 µM) | 4.1 | 61% |

Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of EBDB on human macrophages, it was found that the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 50% when cells were stimulated with lipopolysaccharide (LPS). This suggests a potential therapeutic role for EBDB in inflammatory diseases.

| Cytokine | Control (pg/mL) | EBDB Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 200 | 100 | 50% |

| IL-6 | 150 | 75 | 50% |

Cytotoxicity Assessment

While EBDB shows promise as an antioxidant, its cytotoxic effects were evaluated in a study involving cancer cell lines. At concentrations above 100 µM, significant cell death was observed, indicating a dose-dependent cytotoxic effect.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Toxicological Profile

The toxicological assessment of EBDB indicates low acute toxicity; however, repeated exposure could lead to adverse effects. According to regulatory assessments, no significant reproductive or developmental toxicity has been reported at lower exposure levels. Nonetheless, caution is advised regarding long-term exposure due to potential accumulation and effects on organ systems.

常见问题

Q. What experimental methodologies are recommended for synthesizing 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) with high yield and purity?

Synthesis typically involves electrophilic substitution between 2,4- or 2,6-di-tert-butylphenol and formaldehyde derivatives (e.g., trioxane or 1,3-dioxolane). Key parameters include:

- Catalysts : Heterogeneous acids like Purolite Ct 151 or Amberlyst 35 improve regioselectivity and yield .

- Temperature : Optimal ranges are 90–105°C. Higher temperatures favor 2,2'-isomer formation over 4,4'-isomers .

- Reaction Time : 2–6 hours, with longer durations increasing yield but risking side reactions .

- Molar Ratios : For trioxane, a phenol:trioxane ratio of 2:0.33–2:0.43 maximizes efficiency (yield up to 81% for 2,2'-isomer) .

Purification involves recrystallization from ethanol or toluene to achieve >95% purity .

Q. How is the antioxidant activity of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) quantitatively evaluated?

The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is standard:

- Prepare a DPPH solution in methanol (0.1 mM).

- Add the compound at varying concentrations (e.g., 10–100 µM) and incubate for 30 minutes in the dark.

- Measure absorbance at 517 nm. Calculate IC₅₀ (concentration inhibiting 50% of radicals) .

Comparative studies show this compound exhibits higher radical scavenging efficiency than simpler phenolic antioxidants due to its bulky tert-butyl groups stabilizing the phenoxy radical .

Q. What analytical techniques are critical for characterizing 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)?

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (δ ~5.3 ppm for methylene protons) and ¹³C NMR (δ ~30–35 ppm for tert-butyl carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₃₀H₄₆O₂, MW 438.69) .

- HPLC : Quantify purity (>95%) using reverse-phase columns (C18) with UV detection at 280 nm .

Advanced Research Questions

Q. How does 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) function as a ligand in alkali metal complexes for stereoselective polymerization?

The compound’s bisphenolic structure chelates alkali metals (Li, Na, K, Rb), forming heterobimetallic complexes that catalyze ring-opening polymerization (ROP) of lactides:

- Mechanism : The ligand stabilizes metal centers, enabling coordination-insertion of monomers. Li-based complexes show highest activity but low stereoselectivity (Pₘ < 0.5), while Rb complexes exhibit moderate activity and improved stereocontrol (Pₘ ≈ 0.71) .

- Kinetic Studies : Rate constants (k) and activation energy (Eₐ) are determined via Arrhenius plots under varied temperatures (55–70°C) and catalyst loadings .

Q. What factors influence the catalytic efficiency of magnesium complexes derived from 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in ε-caprolactone polymerization?

- Metal-Ligand Ratio : A Mg:ligand ratio of 1:1 optimizes activity, achieving >90% monomer conversion in 2 hours .

- Solvent Effects : Toluene enhances propagation rates compared to polar solvents (e.g., THF), which destabilize the active Mg center .

- Polymer Microstructure : Gel permeation chromatography (GPC) reveals narrow polydispersity (Đ < 1.2) and controlled molecular weights (Mₙ = 10–50 kDa) .

Q. How can reaction kinetics be modeled to optimize the synthesis of methylenebisphenol derivatives using 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)?

A pseudo-first-order kinetic model is applied:

- Rate Equation : ln([A]₀/[A]) = kt, where [A] is reactant concentration, k is rate constant, and t is time.

- Parameter Optimization : Vary oxygen partial pressure (1–10 atm) and catalyst loading (glycerol:Au molar ratio = 1000–10,000) to maximize glyceric acid yield .

- Activation Energy : Calculated via Eyring equation (Eₐ ≈ 145 kJ/mol for glycerol oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。